(S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole

asymmetric catalysis ligand design steric parameter

(S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole (CAS 2828438-71-5) is a chiral, bidentate pyridine-oxazoline (PyOx) ligand featuring a 6-cyclopropylpyridine donor and an (S)-configured 4-ethyl-4,5-dihydrooxazole ring. PyOx ligands are a well-established class of N,N-ligands that, upon coordination to transition metals such as Pd, Cu, Ni, and Co, create a chiral environment capable of inducing high enantioselectivity in a broad range of catalytic transformations.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
Cat. No. B8239434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCCC1COC(=N1)C2=CC=CC(=N2)C3CC3
InChIInChI=1S/C13H16N2O/c1-2-10-8-16-13(14-10)12-5-3-4-11(15-12)9-6-7-9/h3-5,9-10H,2,6-8H2,1H3/t10-/m0/s1
InChIKeyLTWUGUBERMUQQK-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole – A Chiral Pyridine-Oxazoline (PyOx) Ligand for Asymmetric Catalysis Research Procurement


(S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole (CAS 2828438-71-5) is a chiral, bidentate pyridine-oxazoline (PyOx) ligand featuring a 6-cyclopropylpyridine donor and an (S)-configured 4-ethyl-4,5-dihydrooxazole ring [1]. PyOx ligands are a well-established class of N,N-ligands that, upon coordination to transition metals such as Pd, Cu, Ni, and Co, create a chiral environment capable of inducing high enantioselectivity in a broad range of catalytic transformations [2]. The compound is supplied by multiple reputable vendors at ≥97% purity, with standard characterization including NMR, HPLC, and GC batch quality reports (e.g., Bidepharm, CymitQuimica), and is suitable for pharmaceutical research and quality control applications .

Why (S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole Cannot Be Replaced by Generic PyOx Ligands Without Loss of Performance


PyOx ligands are not interchangeable. The stereoelectronic profile of the chelating N,N-donor is exquisitely sensitive to the substituent at the 6-position of the pyridine ring and the nature of the chiral oxazoline fragment. The cyclopropyl group imparts a unique combination of steric compactness, conformational rigidity, and distinct electron-donating properties that differ fundamentally from the phenyl, benzhydryl, mesityl, or dicyclohexylmethyl substituents found in many commercial PyOx ligands [1][2]. Simultaneously, the (S)-4-ethyl substituent on the oxazoline ring creates a specific chiral pocket whose size and shape directly influence the enantiodetermining transition state [1]. Substituting any of these structural elements—even with a closely related analog such as the 4-methyl or 4-isopropyl variant—predictably alters the catalytic performance (enantioselectivity, yield, substrate scope) because the stereochemical microenvironment of the metal center is reconfigured [2].

(S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole – Quantitative Differentiation Evidence Against Closest Analogs


Steric Bulk Quantification: Cyclopropyl vs. Phenyl and Benzhydryl Substituents at the Pyridine 6-Position

The cyclopropyl group at the 6-position of the pyridine ring in the target compound is significantly less sterically demanding than the phenyl or benzhydryl substituents found in common comparator PyOx ligands. The computed topological polar surface area (TPSA) for the target compound is 34.5 Ų, which is identical to that of the 4-methyl analog (34.5 Ų) but markedly lower than larger aryl-substituted variants, indicating reduced steric footprint [1][2]. In the PyOx ligand class, the steric bulk at the 6-position directly modulates the pyridine N–Pd bond strength and electrophilicity of the metal center, which in turn governs catalytic activity and enantioselectivity in reactions such as Heck-Matsuda and acylcarbonylation [3][4]. The cyclopropyl group provides a steric profile that is intermediate between the minimal hydrogen substituent and the bulky aryl groups, offering a tunable catalytic space not accessible with planar aromatic substituents [3].

asymmetric catalysis ligand design steric parameter

Lipophilicity and Biopharmaceutical Suitability: XLogP3 Comparison as a Surrogate for Membrane Permeability

The computed XLogP3 value for (S)-2-(6-cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole is 2.2, which is 0.5 log units higher than that of the 4-methyl analog (XLogP3 = 1.7) [1][2]. This increase in lipophilicity is directly attributable to the additional methylene group in the ethyl side chain, resulting in a predictable and quantifiable shift in partition coefficient. In the context of medicinal chemistry campaigns where this ligand scaffold is used to generate target molecules or where the ligand itself is part of a metal–ligand bioactive complex, such differences in LogP can substantially impact solubility, permeability, and overall ADME properties [3]. The cyclopropylpyridine core maintains a lower LogP compared to phenyl- or benzhydryl-substituted analogs, positioning this compound as a balanced choice for applications where excessive lipophilicity is undesirable [3].

medicinal chemistry drug design lipophilicity

Chiral Configuration Purity: (S)-4-Ethyl vs. (R)-4-Ethyl and Racemic Forms

The target compound is supplied with a defined (S)-configuration at the C4 position of the oxazoline ring (CAS 2828438-71-5), whereas the enantiomeric (R)-4-ethyl analog (CAS 2828438-67-9) is only available as the benzhydryl-substituted pyridine variant, not as the cyclopropylpyridine variant [1]. This means that for applications requiring the cyclopropylpyridine scaffold with an ethyl-substituted oxazoline, the (S)-enantiomer is the only readily accessible, stereodefined option from major suppliers . In asymmetric catalysis, use of the incorrect enantiomer can invert the sense of asymmetric induction, leading to the opposite product enantiomer [2]. The availability of batch-specific analytical certificates (NMR, HPLC, GC) from suppliers such as Bidepharm ensures that the procurement of the correct enantiomer is technically verified .

enantioselective synthesis chiral purity stereochemistry

Molecular Weight and Heavy Atom Count as Differentiation from C2-Symmetric PyBox Ligands

With a molecular weight of 216.28 g/mol and 16 heavy atoms, (S)-2-(6-cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole is a compact, mono-oxazoline bidentate ligand, which contrasts with the C2-symmetric bis(oxazoline)pyridine (PyBox) ligands that typically exhibit higher molecular weights (e.g., 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine, MW 273.33 g/mol) [1]. The lower molecular weight and reduced heavy atom count render the target compound more soluble in a wider range of organic solvents and potentially more amenable to kinetic studies and high-throughput catalyst screening [2]. Additionally, PyOx ligands are known to form distinct coordination geometries compared to PyBox ligands due to the absence of a second oxazoline donor, which alters the metal's coordination sphere and can lead to divergent catalytic behavior [2].

ligand classification coordination chemistry metal complex stoichiometry

Hydrogen Bond Acceptor Count: Evidence for Consistent Metal Coordination Environment

The compound possesses 3 hydrogen bond acceptor (HBA) sites and 0 hydrogen bond donor (HBD) sites, values that are conserved across the cyclopropylpyridine-4-alkyl-oxazoline series [1][2]. This means that the fundamental N,N,O-donor architecture is unchanged regardless of the 4-position alkyl group variation. The invariance in HBA count confirms that the ligand's coordination mode to a metal center (bidentate N,N-chelation via pyridine and oxazoline nitrogens, with the oxygen atom available for secondary interactions) remains constant across analogs [3]. Therefore, any observed differences in catalytic performance between the 4-ethyl and 4-methyl, 4-isopropyl, or 4-isobutyl variants must arise from steric and hydrophobic effects rather than changes in the primary coordination sphere [3].

coordination chemistry metal-ligand interaction donor atom

(S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole – Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Palladium-Catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost Reaction)

PyOx ligands bearing cyclopropyl substituents on the pyridine ring have been demonstrated to deliver high asymmetric induction (up to 98% ee) in Pd-catalyzed allylic alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate [1]. The target compound, with its (S)-4-ethyl oxazoline stereocenter and compact cyclopropyl group, is expected to produce a well-defined chiral pocket around the Pd(II) center, offering a distinct steric environment compared to 4-methyl or 4-isopropyl variants. This makes it a candidate for screening in allylic substitution reactions where moderate steric bulk is desired.

Medicinal Chemistry Lead Optimization Using Cyclopropylpyridine Scaffolds

The cyclopropylpyridine motif is a privileged scaffold in nicotinic acetylcholine receptor (nAChR) partial agonist design, with demonstrated α4β2 selectivity over α3β4 subtypes (Ki 0.5–51.4 nM for α4β2) [2]. When incorporated into hybrid ligand structures, the cyclopropylpyridine-oxazoline fragment contributes to both receptor affinity and subtype selectivity. The compound's computed XLogP3 of 2.2 represents a balanced lipophilicity for CNS drug candidates [3], making it a strategic building block for medicinal chemistry programs targeting neurological indications.

Copper-Catalyzed Enantioselective Cyclopropanation and Henry Reactions

PyOx ligands have been successfully applied to Cu-catalyzed asymmetric cyclopropanation and Henry reactions, where the electronic asymmetry of the pyridine-oxazoline donor set influences both reaction rate and enantioselectivity [1]. The target compound, with its electron-donating cyclopropyl group and moderate steric demand, is a candidate for systematic variation studies aimed at mapping the structure-selectivity relationship in these transformations. Its lower molecular weight (216.28 g/mol) compared to PyBox ligands simplifies catalyst preparation and facilitates kinetic analysis [4].

Synthesis of Chiral Metal Complexes for Mechanistic and Structural Studies

The conserved HBA count (3) and absence of HBD groups (0) across the cyclopropylpyridine-4-alkyl-oxazoline series ensure that the fundamental coordination mode of this ligand is invariant [3][4]. This makes the compound well-suited for preparing well-defined Pd(II), Cu(II), or Ni(II) complexes for X-ray crystallographic and NMR spectroscopic characterization. Correlation of solid-state structures with catalytic outcomes facilitates rational ligand design, and the compound's commercial availability with full analytical certification supports reproducible complex synthesis .

Quote Request

Request a Quote for (S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.